Methyl 2-benzyloxy-4-bromobenzoate Methyl 2-benzyloxy-4-bromobenzoate
Brand Name: Vulcanchem
CAS No.: 1228095-06-4
VCID: VC0167261
InChI: InChI=1S/C15H13BrO3/c1-18-15(17)13-8-7-12(16)9-14(13)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
SMILES: COC(=O)C1=C(C=C(C=C1)Br)OCC2=CC=CC=C2
Molecular Formula: C15H13BrO3
Molecular Weight: 321.17

Methyl 2-benzyloxy-4-bromobenzoate

CAS No.: 1228095-06-4

Cat. No.: VC0167261

Molecular Formula: C15H13BrO3

Molecular Weight: 321.17

* For research use only. Not for human or veterinary use.

Methyl 2-benzyloxy-4-bromobenzoate - 1228095-06-4

Specification

CAS No. 1228095-06-4
Molecular Formula C15H13BrO3
Molecular Weight 321.17
IUPAC Name methyl 4-bromo-2-phenylmethoxybenzoate
Standard InChI InChI=1S/C15H13BrO3/c1-18-15(17)13-8-7-12(16)9-14(13)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Standard InChI Key SNTOIDUPMITSEP-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=C(C=C1)Br)OCC2=CC=CC=C2

Introduction

Methyl 2-benzyloxy-4-bromobenzoate is an organic compound with the molecular formula C15H13BrO3C_{15}H_{13}BrO_{3}. It is a brominated benzoate derivative, characterized by a benzyloxy group and a bromine atom attached to a benzene ring. This compound is used as an intermediate in chemical synthesis, particularly in the preparation of bioactive molecules and pharmaceutical agents.

Synthesis of Methyl 2-Benzyloxy-4-Bromobenzoate

The synthesis of methyl 2-benzyloxy-4-bromobenzoate typically involves multi-step reactions starting from simpler aromatic compounds. A common pathway includes:

  • Bromination: The introduction of a bromine atom into the aromatic ring using reagents such as N-bromosuccinimide (NBS).

  • Esterification: Formation of the methyl benzoate ester group.

  • Benzyloxy Substitution: Protection or substitution of hydroxyl groups with benzyl bromide to form the benzyloxy group.

The reaction conditions, such as solvent choice and temperature, are optimized to achieve high yields and purity .

Applications in Chemical Synthesis

Methyl 2-benzyloxy-4-bromobenzoate serves as an intermediate in the synthesis of various bioactive compounds. Its brominated structure makes it amenable to Suzuki–Miyaura coupling reactions, which are widely used to form carbon-carbon bonds in complex organic molecules . These reactions enable the creation of derivatives that may have pharmaceutical or agrochemical applications.

Potential Biological Significance

Although specific biological activities of methyl 2-benzyloxy-4-bromobenzoate are not extensively documented, its structural analogs have been explored for antimicrobial, anticancer, and antifungal properties. Brominated aromatic compounds often exhibit enhanced reactivity and potential bioactivity due to their ability to interact with biological targets through halogen bonding .

Research Findings on Related Compounds

Studies on structurally related compounds have shown promising results:

  • Brominated benzoates have been investigated for their antimicrobial properties against Gram-positive and Gram-negative bacteria.

  • Derivatives synthesized via Suzuki–Miyaura coupling have demonstrated anticancer activity, particularly against colorectal carcinoma cell lines .

Limitations and Future Research Directions

While methyl 2-benzyloxy-4-bromobenzoate holds promise as a synthetic intermediate, further research is needed to:

  • Explore its direct biological activity.

  • Develop more efficient synthetic routes for large-scale production.

  • Investigate its environmental impact and safety profile.

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